N-(2-METHOXYETHYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE
Overview
Description
N-(2-METHOXYETHYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a phthalazine core, which is often associated with bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phthalazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This step may involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the N-(2-methoxyethyl) group: This can be done through nucleophilic substitution reactions.
Final acetylation: The acetyl group can be introduced using acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
- **Substitution
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different bioactive forms.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-7-9-15(10-8-14)19-16-5-3-4-6-17(16)20(25)23(22-19)13-18(24)21-11-12-26-2/h3-10H,11-13H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGMDUYLZYKESG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322169 | |
Record name | N-(2-methoxyethyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649241 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
684234-72-8 | |
Record name | N-(2-methoxyethyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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